molecular formula C10H18O4 B13424533 2-Ethyl-2-(1-methylbutyl)propanedioic Acid

2-Ethyl-2-(1-methylbutyl)propanedioic Acid

Cat. No.: B13424533
M. Wt: 202.25 g/mol
InChI Key: OTAJXSDTVOGIBR-UHFFFAOYSA-N
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Description

Ethyl(1-methylbutyl)-propanedioic Acid is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl(1-methylbutyl)-propanedioic Acid can be achieved through the malonic ester synthesis. This process involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and subsequent hydrolysis and decarboxylation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of catalysts to speed up the reaction and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl(1-methylbutyl)-propanedioic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include alkyl halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl(1-methylbutyl)-propanedioic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl(1-methylbutyl)-propanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Ethyl acetate: An ester with a similar structure but different functional groups.

    Methyl butyrate: Another ester with a similar structure but different alkyl groups.

Comparison: Ethyl(1-methylbutyl)-propanedioic Acid is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities .

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethyl-2-pentan-2-ylpropanedioic acid

InChI

InChI=1S/C10H18O4/c1-4-6-7(3)10(5-2,8(11)12)9(13)14/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

OTAJXSDTVOGIBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)(C(=O)O)C(=O)O

Origin of Product

United States

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